molecular formula C10H10BrNO B1504537 5-Bromo-2-isopropyl-1,3-benzoxazole CAS No. 915921-35-6

5-Bromo-2-isopropyl-1,3-benzoxazole

Cat. No. B1504537
M. Wt: 240.1 g/mol
InChI Key: JEWWNROYPLFJMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzoxazoles can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .


Chemical Reactions Analysis

Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Benzoxazole derivatives have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi .
  • Methods of Application : The compounds were synthesized and their antimicrobial activity was tested using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM .
  • Results : The study indicated that certain compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

Anticancer Activity

  • Scientific Field : Oncology
  • Application Summary : Certain benzoxazole derivatives have shown promising anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .
  • Methods of Application : The in vitro anticancer activity was determined by Sulforhodamine B assay using 5-fluorouracil as the standard drug .
  • Results : Some compounds had better anticancer activity in comparison to 5-fluorouracil .

Agricultural Applications

  • Scientific Field : Agrochemistry
  • Application Summary : Benzoxazole and benzothiazole have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities .
  • Methods of Application : These compounds are used as starting materials for different mechanistic approaches in agrochemical discovery .
  • Results : These compounds have been used successfully in the development of herbicides and insecticides .

Future Directions

Benzoxazoles have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future directions of 5-Bromo-2-isopropyl-1,3-benzoxazole could potentially involve further exploration of its pharmacological activities and applications in drug discovery.

properties

IUPAC Name

5-bromo-2-propan-2-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWWNROYPLFJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650828
Record name 5-Bromo-2-(propan-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isopropyl-1,3-benzoxazole

CAS RN

915921-35-6
Record name 5-Bromo-2-(propan-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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